(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of thiophene, oxazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and oxazole rings separately, followed by their coupling with the pyridine derivative. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: This can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.
Coupling with Pyridine Derivative: The final step involves the esterification of the oxazole-thiophene intermediate with 2-chloropyridine-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Oxazole Derivatives: Compounds such as oxaprozin and oxacillin, which contain oxazole rings, are used for their anti-inflammatory and antibiotic properties.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid, which contain pyridine rings, are known for their roles in metabolism and as antibiotics.
Uniqueness
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJBNKAPDBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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